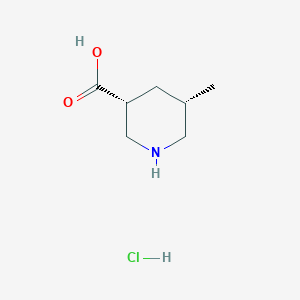
2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative, which is synthesized through a specific method.
Aplicaciones Científicas De Investigación
2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the development of new drugs, as it exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, this compound has been used in the development of new materials, such as liquid crystals and organic light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one is not fully understood. However, studies have shown that this compound interacts with specific cellular targets, leading to the inhibition of various cellular processes. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to exhibit anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one in lab experiments include its potential applications in various fields of scientific research. This compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs and materials. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one. One potential direction is the development of new drugs that utilize this compound's anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, this compound has potential applications in the development of new materials, such as liquid crystals and organic light-emitting diodes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
In conclusion, 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs and materials. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one involves the reaction between 2-mercapto-6-methylpyrimidine and cinnamaldehyde in the presence of a catalyst. This reaction leads to the formation of 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one. The yield of the synthesis process is dependent on the reaction conditions and the purity of the starting materials.
Propiedades
IUPAC Name |
4-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-10-13(17)16-14(15-11)18-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9H2,1H3,(H,15,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYORSEQDXIMB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)SC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B2996428.png)
![N-{2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl}-2,6-dimethoxybenzamide](/img/structure/B2996430.png)
![(2-Thienylmethyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B2996432.png)


![4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2996436.png)


![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)


![ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2996445.png)

